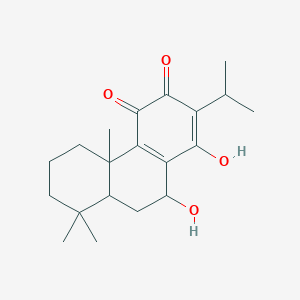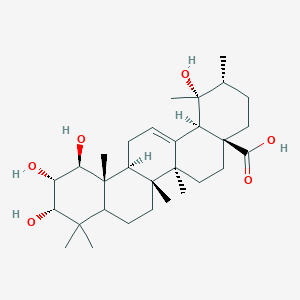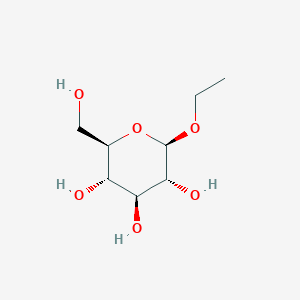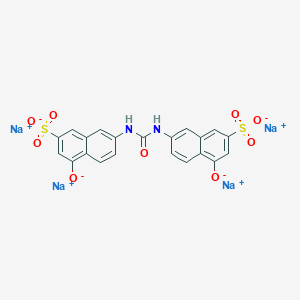
Andrographoside
Overview
Description
Andrographiside is a compound that shows protective effects on hepatotoxicity induced in mice by carbon tetrachloride or tert-butylhydroperoxide (tBHP) intoxication . The effects could be due to its glucoside groups .
Synthesis Analysis
The compound is synthesized through the diterpene andrographolide biosynthesis in Andrographis paniculata . The transcriptome analysis revealed that the expression level of genes related to andrographolide biosynthesis pathways was higher in accession IC 520361 as compared to Anand Local .
Molecular Structure Analysis
The molecular structure of Andrographiside has been characterized by spectroscopic techniques and compared with theoretically simulated spectroscopic data . A comprehensive study of the isomerization of natural andrographolide was also conducted, revealing that the cis-conformer is more unstable than the trans-conformer .
Chemical Reactions Analysis
Andrographiside has been analyzed using various techniques such as Spectrophotometry, Chemiluminescence method, Electroanalytical method, Chromatography, and various hyphenated techniques .
Physical and Chemical Properties Analysis
The molecular weight of Andrographiside is 512.59 g/mol . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Alzheimer's Disease : Andrographolide, a major component of Andrographis paniculata, may protect neuronal PC12 cells from β-amyloid-induced cell death by activating the Nrf2-mediated p62 signaling pathway, suggesting its potential in treating Alzheimer's disease (Gu et al., 2018).
Pharmacokinetics and Toxicology : In silico studies on the bioactive compounds of Andrographis paniculata, including andrographiside, indicate potential as effective anti-viral compounds based on drug-likeness scores and ADMET profiles (S. R, 2020).
Diabetic Cardiomyopathy : Andrographolide exhibits cardioprotective effects in diabetic cardiomyopathy by suppressing oxidative stress and inflammation through the modulation of the NOX/Nrf2 pathway (Liang et al., 2018).
Cancer Therapy : Andrographolide enhances the sensitivity of cancer cells to chemotherapy drugs like doxorubicin by inhibiting the JAK-STAT3 pathway, presenting a potential strategy for cancer treatment (Zhou et al., 2010).
Anti-Cancer Activity : The compound inhibits migration and invasion of human colorectal carcinoma cells by down-regulating MMP-7 expression, providing a new mechanism for its anti-cancer activity (Shi et al., 2009).
Apoptosis in Cancer Cells : Andrographolide induces apoptosis in human cancer cells through the activation of pro-apoptotic Bcl-2 family members, highlighting its potential as a therapeutic agent in cancer treatment (Zhou et al., 2006).
Endothelial Cell Apoptosis : The compound suppresses endothelial cell apoptosis by activating the phosphatidyl inositol-3-kinase/Akt pathway, suggesting its potential in preventing atherosclerosis (Chen et al., 2004).
Diabetic Retinopathy : Andrographolide ameliorates diabetic retinopathy by inhibiting retinal angiogenesis and inflammation, indicating its therapeutic potential in this condition (Yu et al., 2015).
Neurobiological Effects : ANDRO, a diterpene lactone from Andrographis paniculata, shows neuroprotective, analgesic, and antifatigue effects and has potential applications in cerebral ischemia, Alzheimer's, Parkinson's diseases, multiple sclerosis, and brain cancer (Hossain et al., 2022).
Hepatoma Cancer Cells : Andrographolide reduces VEGFA expression in hepatoma cancer cells by inactivating HIF-1α, involving JNK and MTA1/HDCA pathways, offering a potential treatment for hepatoma cancer (Shi et al., 2017).
Inflammatory Responses : Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis by activating AMPK, suggesting its potential as an anti-inflammatory agent (Kim et al., 2019).
Breast Cancer : Andrographolide suppresses breast cancer by inhibiting COX-2 expression and angiogenesis through the inactivation of p300 signaling and VEGF pathway (Peng et al., 2018).
Non-Small Cell Lung Cancer : The compound inhibits non-small cell lung cancer cell proliferation by activating the mitochondrial apoptosis pathway and reprogramming host glucose metabolism (Chen et al., 2021).
Inflammatory Response in Human Neutrophils : Andrographolide prevents oxygen radical production by human neutrophils, potentially contributing to its anti-inflammatory effect (Shen et al., 2002).
Antihepatotoxic Effects : Major diterpenoids from Andrographis paniculata, including andrographiside, exhibit protective effects against hepatotoxicity induced in mice (Kapil et al., 1993).
Cisplatin-Induced Apoptosis : Andrographolide sensitizes cancer cells to cisplatin-induced apoptosis by suppressing autophagosome-lysosome fusion (Zhou et al., 2012).
Alzheimer’s Disease : Andrographolide ameliorates maltol aluminium-induced neurotoxicity in PC12 cells via regulating p62-mediated Keap1-Nrf2 pathways, suggesting its potential in treating Alzheimer’s disease (Lu et al., 2021).
Mechanism of Action
Target of Action
Andrographoside, also known as Andrographiside, is a botanical product extracted from a herb that occurs naturally in China . It has been found to act on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of this compound include Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , Interleukin-6 (IL-6) , and Nuclear factor NF-kappa-B (NF-kB) . These targets are central to the pathophysiology of highly prevalent diseases such as cardiovascular diseases, neurodegenerative disorders, autoimmunity, and even cancer .
Mode of Action
This compound suppresses inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, this compound is also able to inhibit NF-kB activation . NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .
Biochemical Pathways
This compound exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells, as well as reduce bacterial virulence and inhibit virus-induced cell apoptosis . It also regulates inflammatory mediator expression to protect the nervous system and effectively prevent mental illness .
Pharmacokinetics
It is known that the bioavailability of this compound can be influenced by these adme properties .
Result of Action
This compound has been shown to have a significant effect on cellular metabolism, with potential use in metabolic-related diseases such as diabetes mellitus, hypercholesterolemia, and metabolic syndrome . It also has a wide range of potential applications due to its ability to exert anti-inflammatory effects via multiple pathways and multiple targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antioxidant effects of this compound can be explored in terms of reactive oxygen species (ROS) scavenging, mitochondria protection, inhibition of ROS-producing enzymes, antioxidant enzymes regulation, and transcription factor Nrf2 (nuclear factor (erythroid-derived 2)-like 2) control .
Future Directions
While the future directions for Andrographiside are not explicitly mentioned in the search results, the wide range of bioactivities exhibited by Andrographolide, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycaemic properties , suggest potential areas for future research and applications.
Properties
IUPAC Name |
(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEPOIYXKZTLMD-JXJPMOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-76-5 | |
| Record name | Andrographoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


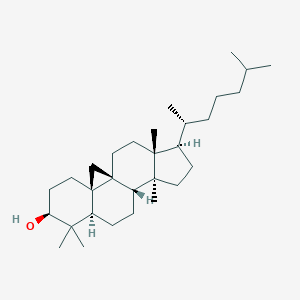
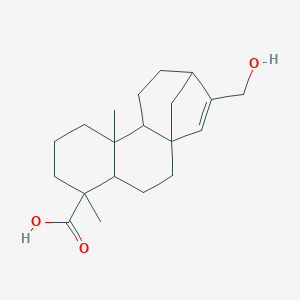
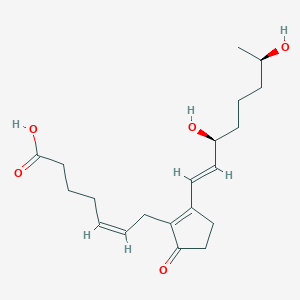
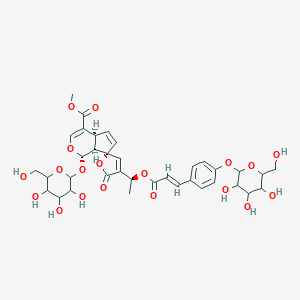
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
